Cas no 2757902-01-3 (2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid)

2-{(tert-Butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid is a specialized chemical intermediate featuring both a tert-butoxycarbonyl (Boc) protected amine and a 3-oxopiperazine moiety. Its structural complexity makes it valuable in pharmaceutical synthesis, particularly for constructing peptidomimetics and bioactive molecules. The Boc group ensures selective deprotection under mild acidic conditions, while the 3-oxopiperazine scaffold contributes to conformational rigidity and hydrogen-bonding interactions, enhancing target binding affinity. The benzoic acid functionality further allows for versatile derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry for developing protease inhibitors or GPCR modulators, offering a balance of stability and reactivity for multi-step synthetic routes.
2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid structure
2757902-01-3 structure
Product name:2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid
CAS No:2757902-01-3
MF:C16H21N3O5
MW:335.355044126511
CID:5666668
PubChem ID:165759883

2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
    • EN300-27723089
    • 2757902-01-3
    • 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid
    • Inchi: 1S/C16H21N3O5/c1-16(2,3)24-15(23)18-12-5-4-10(8-11(12)14(21)22)19-7-6-17-13(20)9-19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)(H,18,23)(H,21,22)
    • InChI Key: POKJUQHJEVWFRN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C(=O)O)N1CC(NCC1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 335.14812078g/mol
  • Monoisotopic Mass: 335.14812078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 108Ų

2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27723089-5g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
5g
$3645.0 2023-09-10
Enamine
EN300-27723089-0.5g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
0.5g
$1207.0 2023-09-10
Enamine
EN300-27723089-10.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
10g
$5405.0 2023-05-30
Enamine
EN300-27723089-1.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
1g
$1256.0 2023-05-30
Enamine
EN300-27723089-5.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
5g
$3645.0 2023-05-30
Enamine
EN300-27723089-2.5g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
2.5g
$2464.0 2023-09-10
Enamine
EN300-27723089-0.05g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
0.05g
$1056.0 2023-09-10
Enamine
EN300-27723089-0.1g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
0.1g
$1106.0 2023-09-10
Enamine
EN300-27723089-0.25g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
0.25g
$1156.0 2023-09-10
Enamine
EN300-27723089-10g
2-{[(tert-butoxy)carbonyl]amino}-5-(3-oxopiperazin-1-yl)benzoic acid
2757902-01-3
10g
$5405.0 2023-09-10

Additional information on 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid

Introduction to 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid (CAS No. 2757902-01-3)

2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid (CAS No. 2757902-01-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid is composed of a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a 3-oxopiperazine moiety at the 5-position. The Boc group is commonly used in organic synthesis to protect primary amine functionalities, ensuring that they remain unreactive during subsequent synthetic steps. The 3-oxopiperazine moiety, on the other hand, introduces a cyclic amide structure that can influence the compound's biological activity and pharmacokinetic properties.

The synthesis of 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid typically involves several key steps. The first step often involves the protection of the amino group on the benzoic acid derivative using tert-butyl dicarbonate (Boc2O). This step is crucial for preventing unwanted side reactions during subsequent transformations. The next step involves the introduction of the 3-oxopiperazine moiety, which can be achieved through various coupling reactions, such as amide bond formation or nucleophilic substitution. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.

In terms of biological activity, 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid has shown promising results in several preclinical studies. One notable area of interest is its potential as a neuroprotective agent. Research has demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, further supporting its neuroprotective properties.

Beyond neurodegenerative diseases, 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid has also been investigated for its anticancer properties. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. These findings suggest that this compound could be a valuable lead for developing novel anticancer therapies.

The pharmacokinetic properties of 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid are also an important consideration for its potential therapeutic applications. Preliminary studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it suitable for both oral and parenteral administration. However, further optimization may be necessary to enhance its pharmacokinetic properties and improve its therapeutic index.

In conclusion, 2-{(tert-butoxy)carbonylamino}-5-(3-oxopiperazin-1-yl)benzoic acid (CAS No. 2757902-01-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in both academic and industrial settings. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential, paving the way for new treatments in areas such as neurodegenerative diseases and cancer.

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